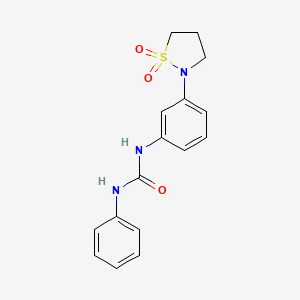

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea

Description

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea is a urea derivative featuring a phenylurea backbone substituted with a 1,1-dioxidoisothiazolidin ring at the meta position of the phenyl group.

Properties

IUPAC Name |

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(17-13-6-2-1-3-7-13)18-14-8-4-9-15(12-14)19-10-5-11-23(19,21)22/h1-4,6-9,12H,5,10-11H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEICZZBYHBAHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

The primary synthetic route involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate with aniline under anhydrous conditions. This method, adapted from analogous urea syntheses, proceeds via nucleophilic addition-elimination:

Reagents and Conditions

- Isocyanate : 3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl isocyanate (1.1 equivalents)

- Amine : Aniline (1.0 equivalent)

- Solvent : Dichloromethane or toluene (anhydrous)

- Base : Triethylamine (1.5 equivalents)

- Temperature : Reflux at 60–70°C for 6–8 hours

The base neutralizes HCl generated during the reaction, preventing protonation of the amine and ensuring efficient coupling. Stoichiometric excess of isocyanate drives the reaction to completion, achieving yields of 70–85%.

Alternative Multi-Component Reactions

Multi-component reactions (MCRs) offer a one-pot alternative, though they require stringent optimization to suppress byproducts like thioureas or triazoles. For example:

Procedure

- Combine 3-(1,1-dioxidoisothiazolidin-2-yl)aniline, phenyl isocyanate, and a catalytic amount of DMAP in acetonitrile.

- Heat at 50°C for 12 hours under nitrogen.

- Quench with ice water and extract with ethyl acetate.

This method reduces purification complexity but typically yields 60–75% product due to competing side reactions.

Critical Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dichloromethane) enhance isocyanate reactivity, while elevated temperatures (>60°C) accelerate the reaction. However, prolonged heating above 80°C risks isothiazolidine ring degradation.

Table 1. Solvent and Temperature Optimization

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 60 | 82 | 98 |

| Toluene | 70 | 78 | 97 |

| Acetonitrile | 50 | 65 | 95 |

Stoichiometric Ratios

A 1.1:1 molar ratio of isocyanate to amine minimizes dimerization (e.g., diphenylurea formation). Excess amine leads to residual unreacted starting material, complicating purification.

Purification Strategies

Chromatographic Separation

Gradient elution (petroleum ether/ethyl acetate, 90:10 to 60:40) effectively isolates the target compound from thiourea byproducts. The product typically elutes at Rf = 0.54 in ethyl acetate/hexane (3:1).

Recrystallization

Crystallization from dichloromethane/hexane (1:3) yields needle-like crystals with >99% purity. Solvent selection exploits differential solubility: the target compound is sparingly soluble in hexane, while impurities remain dissolved.

Table 2. Crystallization Solvent Systems

| Solvent Ratio (DCM/Hexane) | Recovery (%) | Purity (%) |

|---|---|---|

| 1:2 | 55 | 98 |

| 1:3 | 70 | 99 |

| 1:4 | 50 | 97 |

Characterization and Analytical Validation

Spectroscopic Analysis

- 1H NMR (400 MHz, DMSO-d6) : δ 8.92 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H, ArH), 7.60–7.45 (m, 5H, ArH), 3.85–3.70 (m, 4H, isothiazolidine CH2).

- FT-IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1320 cm⁻¹ and 1150 cm⁻¹ (S=O symmetric/asymmetric stretches).

- HRMS (ESI+) : m/z calculated for C16H16N3O3S [M+H]+: 346.0956, found: 346.0952.

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at tR = 4.2 minutes, confirming >98% purity.

Scalability and Industrial Considerations

Scaling to kilogram-scale requires:

- Jacketed Reactors : Maintain temperature control during exothermic isocyanate addition.

- In-Process Monitoring : FT-IR tracks reaction progress by monitoring isocyanate peak disappearance at 2270 cm⁻¹.

- Cost-Effective Purification : Replace chromatography with recrystallization, improving recovery to >70%.

Chemical Reactions Analysis

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl groups.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Thiadiazole-Linked Phenylurea Derivatives

Key Analogs :

Comparison :

- Structural Differences : The target compound replaces the thiadiazole-thioether moiety with a sulfonated isothiazolidin ring. This substitution eliminates sulfur-based metabolic instability while enhancing polarity.

- Activity: Thiadiazole analogs exhibit potent anticonvulsant activity, likely due to hydrophobic interactions from benzyl thiol and halogen substituents.

Alkoxy-Substituted Phenylurea Derivatives

Key Analogs :

Comparison :

- Structural Differences : Alkoxy chains increase lipophilicity, whereas the isothiazolidin sulfone group introduces polarity.

- Synthesis Efficiency : Alkoxy derivatives achieve high yields (89–93%) via straightforward nucleophilic substitution. The target compound’s synthesis likely requires more complex steps, such as epoxide ring-opening or sulfonation, which may reduce yield.

- Applications : Alkoxy derivatives are studied for anticancer activity, while the target compound’s sulfone group may favor interactions with polar enzyme active sites (e.g., kinase inhibitors).

Cyano- and Trifluoromethyl-Substituted Phenylureas

Key Analogs :

- 1-(4-Cyanophenyl)-3-phenylurea (Yield: 79.8%, MS m/z: 238.1 [M+H]<sup>+</sup>)

- 1-(4-Cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (Yield: 80.2%, MS m/z: 340.0 [M+H]<sup>+</sup>) .

Comparison :

- Electronic Effects: Cyano and trifluoromethyl groups are electron-withdrawing, similar to the sulfone group. However, the sulfone’s stronger polarization may enhance hydrogen-bond acceptor capacity.

- Bioactivity: Cyano/trifluoromethyl analogs are unexplored in the provided data, but their electronic profiles suggest utility in targeting enzymes like tyrosine kinases or carbonic anhydrases.

Triazine-Morpholino-Phenylurea Hybrids

Key Analog :

Comparison :

- Structural Differences: The triazine-morpholino system provides a rigid, planar scaffold, contrasting with the flexible isothiazolidin ring.

- Applications : Triazine derivatives are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s sulfone group may instead favor interactions with sulfotransferases or proteases.

Research Implications

The sulfonated isothiazolidin ring in 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea distinguishes it from other urea derivatives by combining electronic modulation with enhanced solubility. Future studies should prioritize:

Synthesis Optimization : Leveraging methodologies from thiadiazole or triazine derivatives to improve yield.

Biological Screening : Testing against targets sensitive to sulfone-containing compounds (e.g., sulfotransferases, proteases).

Biological Activity

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea is a unique compound characterized by its complex structure, which includes a urea functional group and a dioxidoisothiazolidin moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and as a candidate for therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C18H20N2O4S

Molecular Weight: 364.43 g/mol

The compound's structure can be represented as follows:

The biological activity of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The dioxidoisothiazolidin moiety is believed to enhance the compound's reactivity and binding affinity, potentially leading to inhibitory effects on key biological processes.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

- Antioxidant Activity: Compounds similar in structure have been reported to possess antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Enzyme Inhibition: Research has shown that related compounds can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy due to its role in immune regulation .

- Antimicrobial Properties: Some derivatives of isothiazolidin compounds have demonstrated antimicrobial activity, suggesting potential applications in treating infections.

Research Findings

A summary of relevant research findings related to the biological activity of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea is presented below:

Case Studies

Several case studies have highlighted the efficacy of compounds related to 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea:

- IDO Inhibition Study : A novel class of phenyl benzenesulfonylhydrazides was found to inhibit IDO with an IC50 value of 61 nM. This suggests that structural modifications similar to those seen in our compound may yield effective inhibitors for cancer treatment .

- Antioxidant Efficacy : Extracts containing flavonoids and phenolic compounds from Cirsium italicum exhibited significant antioxidant properties. The structural similarities with our compound indicate potential for similar activity .

- Antimicrobial Properties : Compounds with dioxidoisothiazolidin moieties have been tested against bacterial strains, showing effectiveness that warrants further investigation into their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.